Computed Lipophilicity (XLogP3-AA) Advantage Over the Parent Pyrazole-3-carboxylic Acid Core
The computed XLogP3-AA value for 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is -0.4, while the corresponding value for the unsubstituted 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) is +0.54 [1][2]. This represents a quantified difference of 0.94 log units, indicating a significantly higher hydrophilicity for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6): +0.54 |
| Quantified Difference | 0.94 log units lower (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This lipophilicity difference is directly relevant for selecting a compound with superior aqueous solubility for biological assays or for optimizing mobile phase conditions in preparative chromatography.
- [1] PubChem. (2025). Compound Summary for CID 12247742, 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 10427, 1H-pyrazole-3-carboxylic acid. National Library of Medicine. View Source
